methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
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Description
Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a useful research compound. Its molecular formula is C18H16O6 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.09468823 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H16O6
- Molecular Weight : 328.3 g/mol
- CAS Number : 896853-49-9
This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit notable anticancer properties. For instance, studies have shown that certain benzofuran compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
A specific study highlighted that a related benzofuran derivative demonstrated an IC50 value of 58 µM against MCF-7 breast cancer cells, indicating moderate antiproliferative activity . This suggests that this compound may possess similar potential.
Anti-inflammatory Properties
Several compounds in the benzofuran class have been reported to exhibit anti-inflammatory effects. For example, some derivatives inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in vitro . The biological activity is often linked to the modulation of signaling pathways involved in inflammation.
In a study involving various benzofuran compounds, it was found that they significantly reduced levels of inflammatory cytokines like TNF-alpha and IL-1β in activated macrophages . This suggests that this compound could also be explored for its anti-inflammatory potential.
Antimicrobial Activity
Benzofurans have also shown promising antimicrobial activity against various pathogens. For instance, certain derivatives were effective against both Gram-positive and Gram-negative bacteria . The mechanism typically involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
A related study reported that specific benzofuran derivatives exhibited good antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant strains . This indicates a potential application for this compound in treating resistant bacterial infections.
Case Study 1: Anticancer Efficacy
In a laboratory setting, methyl 2-{[(2Z)-2-[furan-2-y]methylidene]-7-methyl}-3oxo-benzofuran was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 50 µM. The study concluded that further investigation into its mechanism could reveal novel pathways for cancer treatment.
Case Study 2: Anti-inflammatory Mechanisms
A recent study investigated several benzofuran derivatives' effects on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results showed that these compounds significantly reduced NO production and inhibited iNOS expression. This highlights the potential of methyl 2-{[(2Z)-...]} as an anti-inflammatory agent through similar mechanisms .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10-14(23-11(2)18(20)21-3)7-6-13-16(19)15(24-17(10)13)9-12-5-4-8-22-12/h4-9,11H,1-3H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPFHLQSWSCNCQ-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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